1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP or 4'-Methoxy-α-PPP and is a derivative of the well-known stimulant drug α-PVP.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is not well understood. However, it is believed to act on the central nervous system by increasing the levels of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine are not well documented. However, it is believed to produce stimulant effects, such as increased alertness, energy, and euphoria. It may also cause side effects, such as anxiety, paranoia, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also produces effects similar to those of other stimulant drugs, making it a useful tool for studying the central nervous system. However, its potential for abuse and lack of comprehensive research on its biochemical and physiological effects are significant limitations.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and anxiety. It may also have applications in the field of neuroscience for studying the central nervous system. Further research is needed to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to better understand this compound's potential applications and limitations.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine involves the reaction of 1-(2-Methoxybenzyl)piperazine with 4-methoxyphenylacetic acid in the presence of a suitable catalyst, such as triethylamine. The reaction yields the desired product as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a psychoactive drug. It has been found to have stimulant properties and is believed to produce effects similar to those of other stimulant drugs, such as cocaine and amphetamine.
Eigenschaften
Produktname |
1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine |
---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-9-19(10-8-18)27-16-21(24)23-13-11-22(12-14-23)15-17-5-3-4-6-20(17)26-2/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
CUOLWPAMEMOJGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.